N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide
Description
Properties
CAS No. |
61289-63-2 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide |
InChI |
InChI=1S/C17H15N3O2/c21-11-19-16-7-3-4-8-17(16)20(12-22)10-13-9-18-15-6-2-1-5-14(13)15/h1-9,11-12,18H,10H2,(H,19,21) |
InChI Key |
XHJBEEFXZKFMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN(C=O)C3=CC=CC=C3NC=O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Sequential Formylation
Indole Core Formation
The synthesis begins with the construction of the indole scaffold. A common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives cyclize with ketones under acidic conditions. For example:
Introduction of the Amino Phenyl Group
The amino phenyl moiety is introduced via nucleophilic aromatic substitution or reductive amination:
Dual Formylation
The final step involves formylating both the aromatic amine and the indole-methylamine:
- Vilsmeier-Haack Reaction : Treatment with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C generates the chloroiminium ion, which formylates the amine groups.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole formation | Fischer cyclization, H⁺ | 85% | |
| Reductive amination | NaBH₃CN, MeOH, rt | 78% | |
| Dual formylation | DMF, POCl₃, 60°C, 12 h | 72% |
Catalytic N-Formylation Using CO₂
Zinc-Catalyzed Method
A sustainable approach employs CO₂ as a C1 source:
Copper(II)-Mediated Formylation
Direct C–H Activation
Copper(II) triflate (Cu(OTf)₂) enables formylation of the aromatic amine without pre-functionalization:
Comparative Analysis of Methods
| Method | Catalysts/Reagents | Temperature | Yield | Environmental Impact |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | 60°C | 72% | High (toxic waste) |
| Zn/CO₂ | Zn-carbene, CO₂ | rt | 89% | Low |
| Cu(OTf)₂/DMSO | Cu(OTf)₂, Selectfluor | 80°C | 83% | Moderate |
Challenges and Optimization Strategies
Regioselectivity
Purification
- Silica gel chromatography is essential due to polar byproducts. Alternative : Recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest in the study of biological processes and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[formyl(1H-indol-3-ylmethyl)amino
Biological Activity
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse sources and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with formyl and amino groups. The process often employs various catalytic methods to enhance yield and purity. For instance, one study highlighted the use of Mannich reactions to create related indole derivatives that exhibited notable antimicrobial properties .
Antimicrobial Properties
Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain indole derivatives showed higher inhibition rates against bacterial strains compared to standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Indole Derivatives
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes. Studies have shown that similar indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease.
Table 2: Enzyme Inhibition Profiles
Case Studies
A notable case study involved the evaluation of a series of Mannich bases derived from indoles, which demonstrated a range of biological activities including antimicrobial and enzyme inhibition. These compounds were systematically tested against various pathogens and enzyme targets, revealing a strong correlation between structural modifications and enhanced biological activity .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites or bacterial cell membranes. The presence of the indole moiety is critical for these interactions, as it enhances lipophilicity and facilitates penetration into microbial cells .
Comparison with Similar Compounds
Compound A : (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide
- Structure : Contains a thioamide linkage and nitro group, unlike the target compound’s formamide and unsubstituted phenyl ring.
- Properties : Melting points vary (159–187°C depending on substituents). NMR data (¹H and ¹³C) confirm the indole and thioamide groups. Higher solubility in polar solvents compared to the target compound due to the nitro group’s electron-withdrawing effects .
- Activity: Not explicitly stated, but nitro groups often enhance antimicrobial activity.
Compound B : (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
- Structure : Acetamide replaces formamide; stereochemistry (S-configuration) introduces chirality.
- Properties: Orthorhombic crystal system (a = 7.307 Å, b = 8.559 Å). Hydrogen bonding via acetamide NH and indole NH stabilizes the crystal lattice.
Compound C : N-[5-[(1RS)-2-(Benzyl[(1RS)-2-(4-Methoxyphenyl)-1-Methylethyl]Amino]-1-Hydroxy-Ethyl]-2-Hydroxyphenyl]Formamide
- Structure : Contains additional hydroxyl and benzyl groups, increasing hydrogen-bonding capacity.
- Analytical Data : Relative retention time = 2.2; relative response factor = 1.00. Higher hydrophilicity than the target compound due to hydroxyl groups .
Formamide Derivatives with Aromatic Substitutions
Compound D : N-(4′-Chloro-[1,1′-Biphenyl]-2-yl)Formamide
Compound E : N-(2-Benzylphenyl)Formamide
- Structure : Benzyl substitution on the phenyl ring.
- Properties: LogP = 3 (calculated), indicating high lipophilicity. Rotatable bonds = 3, suggesting conformational flexibility. Potential for improved blood-brain barrier penetration compared to the target compound .
Compound F : (Z)-N-(4-Hydroxystyryl)Formamide
Compound G : N-[(Z)-2-(4-Hydroxyphenyl)Ethenyl]-Formamide
- Source : Derived from Alternaria alternata.
- Activity : First report in Alternaria spp. Structural isomerism (Z/E) affects bioactivity; the target compound lacks such stereochemical complexity .
Comparative Data Table
Key Findings and Implications
Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., Compound A, D) improve solubility or stability but may reduce bioavailability due to increased polarity.
Hydrogen Bonding : Hydroxyl or formamide groups (e.g., Compounds C, F) enhance interactions with biological targets but may limit membrane permeability.
Steric Effects : Bulky substituents (e.g., benzyl in Compound E) increase lipophilicity, favoring CNS-targeted applications.
Further research should explore its synthetic accessibility and comparative bioactivity profiling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves formylation and amidation steps. For indole-containing analogs, formylation at the 3-position can be achieved via Vilsmeier-Haack reactions (e.g., using POCl₃ and DMF) . highlights the use of imidate intermediates in indole functionalization, suggesting that protecting groups (e.g., ethyl formimidate) may stabilize reactive sites during synthesis. Optimization should focus on solvent polarity (e.g., DMF or THF) and temperature control (40–60°C) to minimize side reactions like hydrolysis .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The indole NH proton typically appears as a broad singlet at δ 10–12 ppm, while formamide protons resonate near δ 8.0–8.5 ppm. Aromatic protons in the phenyl group show splitting patterns dependent on substitution .
- IR Spectroscopy : Stretching vibrations for formamide C=O appear at ~1680–1700 cm⁻¹, and indole N-H at ~3400 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., via ESI+), with fragmentation patterns indicating cleavage at the amide bond .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. demonstrates that humidity-controlled environments prevent hydrolysis during crystallization. Hydrogen bonding motifs (e.g., N-H···O and C-H···O) stabilize the lattice, as seen in triclinic P1 space group structures .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s solid-state stability, and how can Hirshfeld surface analysis quantify these interactions?
- Methodological Answer : Hirshfeld surface analysis (e.g., using CrystalExplorer) maps dₙₒᵣₘ and shape-index parameters to identify dominant interactions. For formamide derivatives, O···H (25–30%) and H···H (50–60%) contacts typically dominate. shows that oxygen-π stacking between sulfonamide groups and aromatic rings contributes to stability, which can be extrapolated to analogous indole systems .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., LOX inhibition vs. cholinesterase activity)?
- Methodological Answer : Bioactivity discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). For example, reports LOX inhibition (IC₅₀ < 50 µM) but inconsistent BChE activity. Researchers should:
- Validate enzyme sources (e.g., recombinant vs. tissue-extracted proteins).
- Use orthogonal assays (e.g., fluorescence quenching vs. Ellman’s method) to confirm results .
- Perform molecular docking to assess binding mode variations across targets .
Q. How can computational modeling predict the compound’s interaction with biological targets like formyl-peptide receptors (FPRs)?
- Methodological Answer : Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) can model ligand-receptor interactions. shows that enantiomers of indole-ureido propanamides exhibit agonist activity at FPR2. Key steps:
- Generate 3D conformers (e.g., using RDKit).
- Map electrostatic potentials to identify binding hotspots (e.g., formamide oxygen as a hydrogen bond acceptor).
- Validate with mutagenesis studies on receptor residues (e.g., Arg²⁰⁵ in FPR2) .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed using HPLC-MS?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
